5-Hexyn-1-ol, 4-methylbenzenesulfonate
Overview
Description
5-Hexyn-1-ol, 4-methylbenzenesulfonate is a chemical compound with the molecular formula C13H16O3S and a molecular weight of 252.32934 g/mol . It is also known by other names such as Hex-5-yn-1-yl 4-methylbenzenesulfonate and 1-Tosyloxy-5-hexyne . This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 5-Hexyn-1-ol, 4-methylbenzenesulfonate typically involves the reaction of 5-Hexyn-1-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine . The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C . The product is then purified through standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
5-Hexyn-1-ol, 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tosyl group is replaced by other nucleophiles.
Reduction Reactions: The alkyne group in the compound can be reduced to an alkene or alkane using hydrogenation reactions.
Oxidation Reactions: The alcohol group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Hexyn-1-ol, 4-methylbenzenesulfonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Hexyn-1-ol, 4-methylbenzenesulfonate involves its ability to act as a nucleophile or electrophile in various chemical reactions . The tosyl group is a good leaving group, making the compound reactive in substitution reactions . The alkyne group can undergo addition reactions, and the alcohol group can participate in oxidation and reduction reactions .
Comparison with Similar Compounds
5-Hexyn-1-ol, 4-methylbenzenesulfonate can be compared with similar compounds such as:
5-Hexyn-1-ol: Lacks the tosyl group, making it less reactive in substitution reactions.
4-Methylbenzenesulfonate Esters: These compounds have different alkyl or aryl groups attached to the sulfonate group, affecting their reactivity and applications.
The uniqueness of this compound lies in its combination of an alkyne group and a tosyl group, which provides versatility in various chemical reactions .
Properties
IUPAC Name |
hex-5-yn-1-ol;4-methylbenzenesulfonic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C6H10O/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-3-4-5-6-7/h2-5H,1H3,(H,8,9,10);1,7H,3-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJICHWTVWROOGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C#CCCCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70824316 | |
Record name | 4-Methylbenzene-1-sulfonic acid--hex-5-yn-1-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70824316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76911-01-8 | |
Record name | 4-Methylbenzene-1-sulfonic acid--hex-5-yn-1-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70824316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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